trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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Overview
Description
trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C15H17ClO3 It is known for its unique structure, which includes a cyclohexane ring substituted with a 4-chlorophenyl group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-chlorobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid
- trans-3-substituted aminomethyl-5-(4-(4-chlorophenyl)cyclohexyl)-1,3,4-oxadiazole-2(3H)-thiones
Comparison: Compared to similar compounds, trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(1R,2S)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKWNHCRQTZIHT-WCQYABFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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